

Quantitative Analysis of N-Methylnicotinamide in Plasma using High-Performance Liquid Chromatography

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (Vitamin B3), is an emerging biomarker of interest in various physiological and pathological processes. It is synthesized in the liver by the enzyme nicotinamide N-methyltransferase (NNMT). Accurate quantification of MNA in plasma is crucial for pharmacokinetic studies, monitoring metabolic diseases, and investigating its role as a biomarker for the activity of renal transporters like organic cation transporter 2 (OCT2) and multidrug and toxin extrusion (MATE) proteins. This document provides detailed protocols for the quantitative analysis of MNA in plasma using two robust High-Performance Liquid Chromatography (HPLC) methods: HPLC with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. HPLC with Fluorescence Detection

This method involves the derivatization of N-Methylnicotinamide to a fluorescent compound, allowing for sensitive and selective detection.

Experimental Protocol



- 1. Sample Preparation and Derivatization:
- Protein Precipitation: To 200 μ L of plasma, add 100 μ L of 20% trichloroacetic acid (TCA) to precipitate proteins.
- Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at 12,000 rpm for 10 minutes.
- Internal Standard: Transfer 200 μL of the supernatant to a new tube and add a known concentration of the internal standard, N¹-ethylnicotinamide (NEN).
- Derivatization Reaction:
 - Place the tube in an ice bath.
 - Add 200 μL of 100 mM acetophenone and mix.
 - Add 400 μL of 6 M NaOH, mix well, and incubate in the ice bath for 60 minutes.
 - Add 200 μL of formic acid and continue the incubation in the ice bath for another 60 minutes.
 - Heat the sample in a boiling water bath to form the fluorescent 1,6-naphthyridine derivatives.[1][2]

2. HPLC Conditions:

- Column: Nucleosil 100-C18 column.[1][2]
- Mobile Phase: An isocratic mobile phase consisting of 22% acetonitrile, 0.5% triethylamine, and 0.01 M sodium heptanesulfonate, with the pH adjusted to 3.2.[1][2]
- Flow Rate: 1.0 mL/min.[1][2]
- Detection: Fluorescence detector with excitation and emission wavelengths set at 366 nm and 418 nm, respectively.[1][2]



 Retention Times: The approximate retention times for the MNA and NEN derivatives are 7.8 and 10 minutes, respectively.[1]

Quantitative Data Summary

Parameter	Result
Linearity Range	Up to 109 ng/mL $(r^2 > 0.997)[1][2]$
Lower Limit of Quantification (LLOQ)	2 ng/mL[3]
Intra-assay Precision	< 3.3%[1]
Inter-assay Precision	< 3.3%[1]
Accuracy	Within ± 2.7% of nominal values[1]

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity without the need for derivatization.

Experimental Protocol

- 1. Sample Preparation:
- Protein Precipitation: Add acetonitrile to the plasma sample (e.g., 200 μ L of acetonitrile to 100 μ L of plasma).[4]
- Internal Standard: Spike the sample with the internal standard, N'-methylnicotinamide. [5][6]
- Vortex and Centrifuge: Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Supernatant Transfer: Transfer the supernatant to a new vial for injection. For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the mobile phase.[4]
- 2. LC-MS/MS Conditions:
- Column: Waters Spherisorb S5 CN microbore column (2.0×100 mm, 5µm).[5][6]

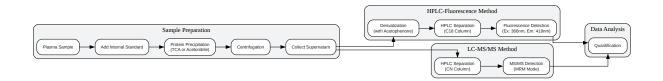


- Mobile Phase: Gradient elution using acetonitrile and 5 mM ammonium formate aqueous solution (containing 0.1% formic acid).[5][6]
- Mass Spectrometer: A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5][6]
- MRM Transitions:
 - N-Methylnicotinamide: m/z 137.1 → 94.1[4][5][6]
 - Internal Standard (N'-methylnicotinamide): m/z 137.1 → 80.1[5][6]

Ouantitative Data Summary

Parameter	Result
- 5. 5. 5. 5. 5. 5. 5. 5. 5. 5. 5. 5. 5.	
Linearity Range	2.5 - 80.0 ng/mL[5][6]
Intra-day Precision (RSD%)	< 6.90%[5][6]
Inter-day Precision (RSD%)	< 6.90%[5][6]
Recovery	> 88%[5][6]

Visualizations Experimental Workflow

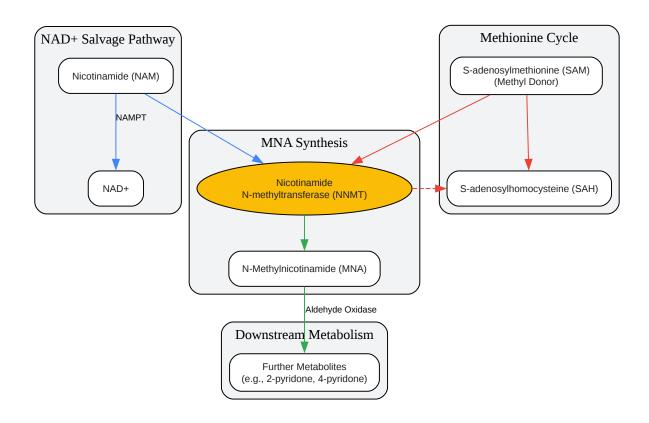


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Caption: Experimental workflow for MNA quantification in plasma.

N-Methylnicotinamide Metabolic Pathway



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Caption: Metabolic pathway of N-Methylnicotinamide synthesis.

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References

- 1. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Metabolism of NAD and N1-methylnicotinamide in growing and growth-arrested cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N1-methylnicotinamide is a signalling molecule produced in skeletal muscle coordinating energy metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
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